Ethyl 3-bromo-2-cyano-2-methylpropanoate
Description
Ethyl 3-bromo-2-cyano-2-methylpropanoate is a brominated ester featuring a cyano (CN) group and a methyl (CH₃) substituent at the 2-position of the propanoate backbone, with a bromine atom at the 3-position. The presence of bromine enhances its utility as a leaving group in substitution reactions, while the electron-withdrawing cyano group may stabilize intermediates or direct reactivity in organic synthesis. Methyl substitution at the 2-position likely influences steric and electronic effects, impacting solubility and reactivity.
Properties
CAS No. |
109539-54-0 |
|---|---|
Molecular Formula |
C7H10BrNO2 |
Molecular Weight |
220.06 g/mol |
IUPAC Name |
ethyl 3-bromo-2-cyano-2-methylpropanoate |
InChI |
InChI=1S/C7H10BrNO2/c1-3-11-6(10)7(2,4-8)5-9/h3-4H2,1-2H3 |
InChI Key |
CDRLYUCCAVRYIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(CBr)C#N |
Canonical SMILES |
CCOC(=O)C(C)(CBr)C#N |
Synonyms |
Propanoic acid, 3-bromo-2-cyano-2-methyl-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences and Reactivity
- Cyano vs. Fluorine/Hydroxyl/Oxo Groups: The cyano group in the target compound is a stronger electron-withdrawing group compared to fluorine, hydroxyl, or oxo substituents in analogs. This enhances its electrophilicity, making it more reactive in nucleophilic substitutions (e.g., with amines or thiols) .
- This contrasts with ethyl 3-bromo-2-oxopropanoate, where the ketone group facilitates condensation reactions .
- Bromine Position: Bromine at the 3-position (vs. 2-position in ethyl 2-bromo-2-methylpropanoate) alters the steric environment and electronic distribution, affecting reaction pathways .
Physical Properties
- Molecular Weight: The target compound (226.07 g/mol) is heavier than ethyl 2-bromo-2-methylpropanoate (195.05 g/mol) due to the cyano and methyl groups, which may increase boiling point and viscosity .
- Solubility: Like other brominated esters, the target compound is likely insoluble in water but soluble in polar organic solvents (e.g., ethanol, ethyl acetate), as seen in analogs .
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